molecular formula C11H9BrO B8397183 2-(3-Furanylmethyl)bromobenzene

2-(3-Furanylmethyl)bromobenzene

Cat. No.: B8397183
M. Wt: 237.09 g/mol
InChI Key: NBUSQVDLATWKLP-UHFFFAOYSA-N
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Description

2-(3-Furanylmethyl)bromobenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2 and a 3-furanylmethyl group (-CH₂-C₄H₃O) at the same position. This structure combines the electron-withdrawing effects of bromine with the electron-rich furan moiety, creating unique electronic and steric properties. The compound’s reactivity and applications are influenced by the interplay between the bromine’s meta-directing nature and the furan’s oxygen-mediated resonance effects.

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]furan

InChI

InChI=1S/C11H9BrO/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-6,8H,7H2

InChI Key

NBUSQVDLATWKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=COC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Bromobenzene (C₆H₅Br):

  • Molecular Weight: 157.01 g/mol .
  • Reactivity: Bromine is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It undergoes reactions such as Grignard formation and nucleophilic aromatic substitution .

2-(3-Furanylmethyl)bromobenzene:

  • Molecular Weight: Estimated ~243.1 g/mol (C₁₁H₁₀BrO).
  • Reactivity: The 3-furanylmethyl group introduces steric hindrance and electron-donating effects via the furan oxygen. This may alter regioselectivity in electrophilic substitutions compared to bromobenzene. Pd-catalyzed C–H bond functionalization, as seen in furan derivatives, could enable cross-coupling reactions .

Chlorobenzene (C₆H₅Cl):

  • Molecular Weight: 112.56 g/mol.
  • Reactivity: Similar meta-directing behavior to bromobenzene but less reactive in nucleophilic substitutions due to weaker C–Cl bond polarization .

2-Bromophenol (C₆H₄BrOH):

  • Molecular Weight: 173.00 g/mol.
  • Reactivity: The hydroxyl group directs electrophiles to ortho/para positions, competing with bromine’s meta-directing effect. Increased solubility in polar solvents compared to bromobenzene .

Metabolic and Toxicological Profiles

Bromobenzene:

  • Hepatotoxicity: Metabolized via CYP450 to reactive epoxides (e.g., 3,4-bromobenzene oxide), which deplete glutathione (GSH) and cause hepatic necrosis .
  • Nephrotoxicity: Secondary metabolites like 2-bromohydroquinone induce renal damage via covalent binding to kidney proteins .

This compound:

  • Predicted Metabolism: The furan ring may undergo oxidation to reactive intermediates (e.g., epoxides or quinones), similar to bromobenzene.

2-Bromophenol:

  • Nephrotoxicity: Causes renal necrosis at lower doses than bromobenzene due to efficient conversion to 2-bromohydroquinone, a potent nephrotoxicant .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents)
Bromobenzene 157.01 156 Low
This compound ~243.1 N/A Moderate (due to furan)
2-Bromophenol 173.00 195 High

Table 2: Toxicity Comparison

Compound Hepatotoxicity Nephrotoxicity Key Metabolites
Bromobenzene High (GSH depletion) Moderate 3,4-Bromobenzene oxide
2-Bromophenol Low High 2-Bromohydroquinone
This compound Predicted moderate Unknown Furan epoxides (hypothetical)

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